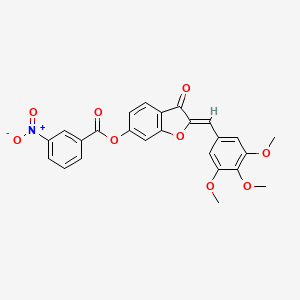

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Description

This compound is a benzofuran derivative featuring a 3,4,5-trimethoxybenzylidene substituent at the C2 position and a 3-nitrobenzoate ester at C4. Its synthesis typically involves condensation and esterification steps, with structural confirmation via NMR, mass spectrometry (MS), and X-ray crystallography using programs like SHELX .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO9/c1-31-21-10-14(11-22(32-2)24(21)33-3)9-20-23(27)18-8-7-17(13-19(18)35-20)34-25(28)15-5-4-6-16(12-15)26(29)30/h4-13H,1-3H3/b20-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFFRAFPVAEHMN-UKWGHVSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzofuran core, a trimethoxybenzylidene moiety, and a nitrobenzoate group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 414.42 g/mol. The presence of functional groups such as the ketone and nitro moieties is expected to influence its biological activity significantly.

The biological activity of this compound may involve interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Binding : It could potentially bind to specific receptors in the body, modulating their activity and affecting physiological responses.

- Antioxidant Activity : The structural components may confer antioxidant properties, which can protect cells from oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, research on related benzofuran derivatives has shown promising results against various human cancer cell lines. The cytotoxic effects are hypothesized to stem from the disruption of cellular processes through enzyme inhibition or receptor modulation .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may also exhibit antibacterial and antifungal activities. These effects could be attributed to the interference with microbial cell wall synthesis or metabolic pathways .

Data Table: Biological Activities of Related Compounds

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a structurally similar compound on human lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

- Antimicrobial Screening : Another investigation examined the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations (MIC values ranging from 5 to 15 µg/mL), indicating strong potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s key structural differentiators are the 3,4,5-trimethoxybenzylidene group and 3-nitrobenzoate ester. Below is a comparison with analogues:

Substituent Impact:

- 3-Nitrobenzoate vs.

- Benzylidene Variations : 3,4,5-Trimethoxy substitution is common in bioactive molecules due to its balanced electronic and steric effects . Derivatives with 2,4,5-trimethoxy () or halogenated benzylidenes () exhibit varied reactivity and binding modes.

Notes:

- However, analogues like B1 and compounds in were synthesized in 62–89% yields, suggesting feasible routes for the target .

- Higher melting points (e.g., 211.1–211.5°C for B2 ) correlate with crystalline stability, influenced by substituent polarity and packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.